2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde
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Overview
Description
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a cyclopropane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarboxylic acid.
Reduction: 2-(2,3,4-Trimethoxyphenyl)cyclopropanemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
2-(2,3,4-Trimethoxyphenyl)acrylonitrile: Known for its anticancer activity against various cancer cell lines.
2-(2,3,4-Trimethoxyphenyl)cyclopropanemethanol: A reduction product of the aldehyde compound.
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarboxylic acid: An oxidation product of the aldehyde compound.
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is unique due to its combination of the trimethoxyphenyl group and the cyclopropane ring, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O4/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,7-8,10H,6H2,1-3H3 |
InChI Key |
PDWNPBVOZVJPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC2C=O)OC)OC |
Origin of Product |
United States |
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